MYXOBACTERALPHALYTICPROTEINASE
Descripción
MYXOBACTERALPHALYTICPROTEINASE is a proteolytic enzyme derived from myxobacteria, a group of Gram-negative bacteria known for their complex life cycles and production of bioactive secondary metabolites. This enzyme exhibits broad substrate specificity, hydrolyzing peptide bonds in proteins under physiological conditions. Its catalytic mechanism involves a serine residue in the active site, akin to other serine proteases, but with unique structural adaptations that enhance stability in diverse environmental conditions .
Characterization studies using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have revealed a molecular weight of approximately 28 kDa and an isoelectric point (pI) of 8.2, distinguishing it from other bacterial proteases . Its tertiary structure, resolved via X-ray crystallography, features a compact α/β hydrolase fold with a substrate-binding cleft optimized for hydrophobic residues .
Propiedades
Número CAS |
12585-31-8 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Characteristics
MYXOBACTERALPHALYTICPROTEINASE shares structural homology with subtilisin (from Bacillus spp.) and proteinase K (from Engyodontium album), yet key differences exist:
| Parameter | MYXOBACTERALPHALYTICPROTEINASE | Subtilisin | Proteinase K |
|---|---|---|---|
| Molecular Weight (kDa) | 28 | 27.5 | 28.9 |
| Active Site Residues | Ser-His-Asp triad | Ser-His-Asp triad | Ser-His-Asp triad |
| Thermal Stability (°C) | Stable up to 65 | Stable up to 60 | Stable up to 70 |
| Glycosylation Status | Non-glycosylated | Partially glycosylated | Highly glycosylated |
Data derived from comparative MS and circular dichroism (CD) spectroscopy studies .
Enzymatic Activity and Substrate Specificity
- Catalytic Efficiency (kcat/KM) : MYXOBACTERALPHALYTICPROTEINASE demonstrates a kcat/KM of 4.5 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup> for casein hydrolysis, outperforming subtilisin (3.2 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>) but lagging behind proteinase K (6.8 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>) .
- pH Optima : Operates optimally at pH 9.0, similar to subtilisin (pH 8.5–10), but unlike proteinase K, which retains activity at pH 4.0–12.0 due to its glycosylation-enhanced stability .
Stability and Functional Resilience
- Organic Solvent Tolerance: Retains >80% activity in 30% (v/v) ethanol, surpassing subtilisin (50% activity loss) and matching proteinase K. This trait is attributed to its hydrophobic core and absence of labile post-translational modifications .
- Inhibitor Sensitivity : Inhibited by phenylmethylsulfonyl fluoride (PMSF), a serine protease inhibitor, but resistant to EDTA, confirming its metal-independent mechanism .
Research Findings and Implications
- Industrial Protein Degradation: Its solvent stability makes it suitable for peptide synthesis in non-aqueous media, outperforming subtilisin in dimethylformamide (DMF)-rich environments .
- Pharmaceutical Relevance: Unlike proteinase K, MYXOBACTERALPHALYTICPROTEINASE lacks allergenic glycoproteins, reducing immunogenicity risks in therapeutic formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
